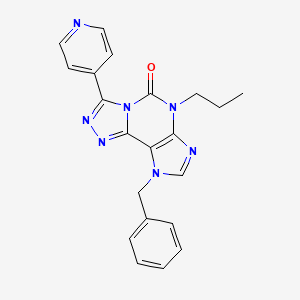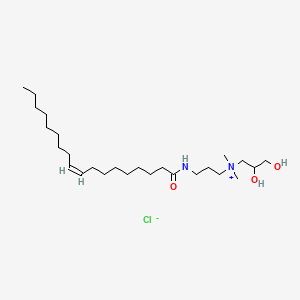
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride is a complex organic compound with a molecular formula of C({30})H({63})ClN({2})O({3}). This compound is known for its surfactant properties and is often used in various industrial and scientific applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-propanol, dimethylamine, and oleic acid.
Reaction with Dimethylamine: 1-Propanol is reacted with dimethylamine under controlled conditions to form N,N-dimethyl-1-propanamine.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce hydroxyl groups at the 2 and 3 positions, forming 2,3-dihydroxy-N,N-dimethyl-1-propanamine.
Amidation: The hydroxylated compound is then reacted with oleic acid (or its derivatives) to form the amide linkage, resulting in the formation of N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-2,3-dihydroxy-N,N-dimethyl-1-propanamine.
Quaternization: Finally, the compound is quaternized with a suitable alkylating agent, such as methyl chloride, to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions precisely.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium salts.
Applications De Recherche Scientifique
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning properties.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It interacts with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved often relate to membrane fluidity and integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(octadecanoylamino)propyl)-, chloride
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(hexadecanoylamino)propyl)-, chloride
Uniqueness
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride is unique due to the presence of the unsaturated fatty acid chain (oleic acid derivative), which imparts distinct physicochemical properties such as enhanced fluidity and reactivity compared to its saturated counterparts.
This comprehensive overview highlights the significance and versatility of this compound in various fields of research and industry
Propriétés
Numéro CAS |
123529-21-5 |
|---|---|
Formule moléculaire |
C26H53N2O3.Cl C26H53ClN2O3 |
Poids moléculaire |
477.2 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl-dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C26H52N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-26(31)27-21-19-22-28(2,3)23-25(30)24-29;/h11-12,25,29-30H,4-10,13-24H2,1-3H3;1H/b12-11-; |
Clé InChI |
UPWTWOSSULOEDJ-AFEZEDKISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


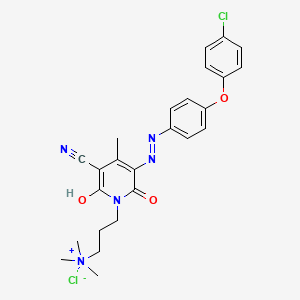

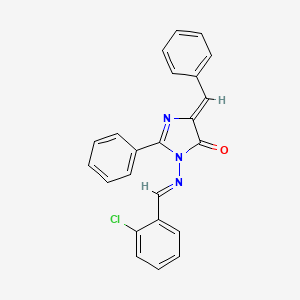

![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)


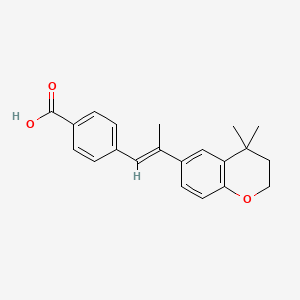
![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
